N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N'-(2-phenylethyl)ethanediamide
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Overview
Description
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N’-(2-phenylethyl)ethanediamide is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
The synthesis of N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N’-(2-phenylethyl)ethanediamide involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-(dimethylamino)benzaldehyde with 2-(dimethylamino)ethylamine to form an intermediate Schiff base. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the desired product. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final compound .
Chemical Reactions Analysis
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N’-(2-phenylethyl)ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino groups can be replaced by other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures.
Scientific Research Applications
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N’-(2-phenylethyl)ethanediamide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N’-(2-phenylethyl)ethanediamide involves its interaction with specific molecular targets and pathways. The dimethylamino groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The phenyl groups contribute to the compound’s hydrophobic interactions, affecting its solubility and distribution within biological systems. These interactions can modulate various cellular processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N’-(2-phenylethyl)ethanediamide can be compared with similar compounds such as:
Dimethylaminoethyl acrylate: Known for its use in polymer chemistry and as a monomer for copolymerization.
2-Benzyl-2-(dimethylamino)-4′-morpholinobutyrophenone: Used as a photoinitiator in polymerization reactions.
N-{(2S)-2-(Dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl}-N’-(3-fluorophenyl)ethanediamide: Studied for its potential biological activities. The uniqueness of N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N’-(2-phenylethyl)ethanediamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N'-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-(2-phenylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O2/c1-25(2)19-12-10-18(11-13-19)20(26(3)4)16-24-22(28)21(27)23-15-14-17-8-6-5-7-9-17/h5-13,20H,14-16H2,1-4H3,(H,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQHDSHAVLCRNSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NCCC2=CC=CC=C2)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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